(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine
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Overview
Description
(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine is a chemical compound with the molecular formula C6H14F2N2 and a molecular weight of 152.19 g/mol . This compound is characterized by the presence of both an amino group and a difluoroethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobutan-2-yl)(2,2-difluoroethyl)amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reductive amination of 4-aminobutan-2-one with 2,2-difluoroethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the difluoroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of difluoroethylated nucleophiles.
Scientific Research Applications
(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Aminobutan-2-yl)(2,2-difluoroethyl)amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine: Unique due to the presence of both an amino group and a difluoroethyl group.
This compound: Similar in structure but may differ in the position of functional groups or the presence of additional substituents.
Uniqueness
The combination of an amino group and a difluoroethyl group in this compound makes it a versatile compound with unique chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H14F2N2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-N-(2,2-difluoroethyl)butane-1,3-diamine |
InChI |
InChI=1S/C6H14F2N2/c1-5(2-3-9)10-4-6(7)8/h5-6,10H,2-4,9H2,1H3 |
InChI Key |
KIZJFTKIMPRKNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)NCC(F)F |
Origin of Product |
United States |
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